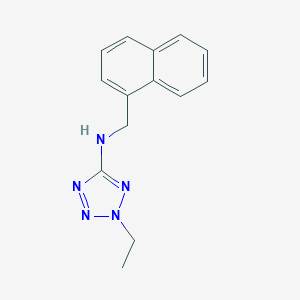
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine, also known as ENTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine works by inhibiting the activity of certain enzymes in the body. One of the enzymes that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine inhibits is called p38 MAP kinase. This enzyme is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of this enzyme, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have several biochemical and physiological effects. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to reduce the production of inflammatory cytokines and chemokines in the body. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have neuroprotective effects and can protect against neuronal damage.
実験室実験の利点と制限
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has several advantages for lab experiments. One of the primary advantages of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is its high potency. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has low toxicity and is well-tolerated by cells and animals.
However, there are also limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine. One potential direction is to explore the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in combination with other drugs to enhance its anticancer properties. Another potential direction is to investigate the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is a chemical compound that has potential applications in various scientific research fields. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. While there are limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments, its high potency and low toxicity make it a valuable tool for researchers. Further research is needed to fully understand the potential of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its future applications in scientific research.
合成法
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can be synthesized using a two-step process. The first step involves the reaction of 2-ethyl-5-nitro-1-naphthalenemethylamine with sodium azide to form 2-ethyl-5-azido-1-naphthalenemethylamine. The second step involves the reduction of the azide group to an amine group using hydrogen gas over a palladium catalyst.
科学的研究の応用
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have potential applications in various scientific research fields. One of the primary applications of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is in the field of medicinal chemistry. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has anticancer properties and can inhibit the growth of cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
特性
製品名 |
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine |
|---|---|
分子式 |
C14H15N5 |
分子量 |
253.3 g/mol |
IUPAC名 |
2-ethyl-N-(naphthalen-1-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H15N5/c1-2-19-17-14(16-18-19)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,17) |
InChIキー |
NHJQVLKNBRPRID-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)